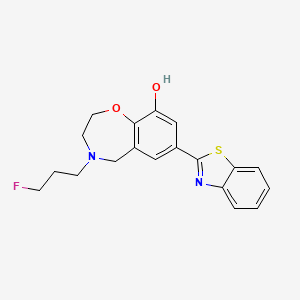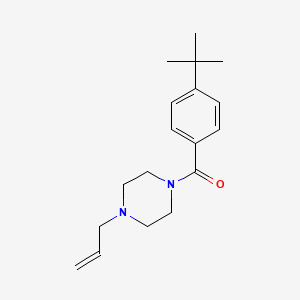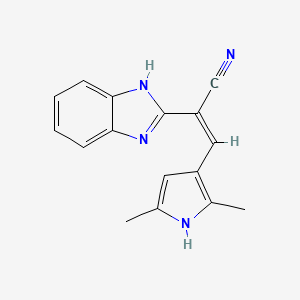![molecular formula C23H16ClNO3 B5355327 2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5355327.png)
2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as CAFVAQ, and its chemical formula is C26H18ClNO3.
作用机制
The mechanism of action of 2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate is not fully understood. However, studies have suggested that CAFVAQ induces cell death in cancer cells by activating the apoptotic pathway. The compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells and inhibit the growth and metastasis of cancer cells. Additionally, CAFVAQ has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
实验室实验的优点和局限性
The advantages of using 2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate in lab experiments include its potent anti-cancer properties and its ability to induce cell death in cancer cells. However, the limitations of using CAFVAQ in lab experiments include the complexity of its synthesis method and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate. One future direction is to further investigate its mechanism of action and identify the specific pathways that are affected by the compound. Another future direction is to explore the potential of CAFVAQ in combination with other anti-cancer drugs to enhance its efficacy. Additionally, future studies could investigate the potential of CAFVAQ in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
合成方法
The synthesis of 2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate is a multi-step process that involves the reaction of various chemicals. The first step involves the synthesis of 2-(4-chlorophenyl)furan, which is then reacted with acetyl chloride to form 2-(4-chlorophenyl)-5-acetylfuran. The next step involves the reaction of 2-(4-chlorophenyl)-5-acetylfuran with 8-hydroxyquinoline to form 2-(4-chlorophenyl)-5-(8-quinolinyl)-2,5-dihydropyrrole. Finally, this compound is oxidized to form this compound.
科学研究应用
2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that CAFVAQ has potent anti-cancer properties and can induce cell death in cancer cells. Additionally, CAFVAQ has been shown to inhibit the growth and metastasis of cancer cells.
属性
IUPAC Name |
[2-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-15(26)27-22-4-2-3-17-7-10-19(25-23(17)22)11-12-20-13-14-21(28-20)16-5-8-18(24)9-6-16/h2-14H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLWSDKSOEBIA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(4-methoxyphenyl)vinyl]-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5355245.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)
![N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5355288.png)

![3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5355300.png)
![1,3-benzodioxol-5-yl[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B5355307.png)
![1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine](/img/structure/B5355335.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5355341.png)
![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carboxamide](/img/structure/B5355354.png)
